1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyloxycarbonyl group, a dimethylbutanoyl group, and a hydroxypyrrolidine carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopentyloxycarbonyl group, followed by the introduction of the dimethylbutanoyl group, and finally, the formation of the hydroxypyrrolidine carboxylic acid moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as solvent choice, reaction time, and purification methods, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid analogs: Compounds with similar structures but different functional groups.
Cyclopentyloxycarbonyl derivatives: Compounds containing the cyclopentyloxycarbonyl group with different substituents.
Dimethylbutanoyl derivatives: Compounds containing the dimethylbutanoyl group with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H27NO6 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2-cyclopentyloxycarbonyl-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H27NO6/c1-17(2,3)13(16(23)24-11-6-4-5-7-11)14(20)18-9-10(19)8-12(18)15(21)22/h10-13,19H,4-9H2,1-3H3,(H,21,22) |
InChI Key |
SDOGPIGJXDYBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)C(=O)OC2CCCC2 |
Origin of Product |
United States |
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